Cas no 1685-33-2 (Cbz-D-Valine)
Cbz-D-Valine Chemical and Physical Properties
Names and Identifiers
-
- Cbz-D-Valine
- BENZYLOXYCARBONYL-D-VALINE
- CBZ-D-VAL-OH
- CBZ-D-VAL
- N-ALPHA-CARBOBENZOXY D-VALINE
- N-ALPHA-BENZYLOXYCARBONYL-D-VALINE
- N-ALPHA-CBZ-D-VALINE
- N-BENZYLOXYCARBONYL-D-VALINE
- N-CARBOBENZOXY-D-VALINE
- N-Cbz-D-valine
- Z-D-VAL-OH
- (R)-N-Cbz-valine
- AG-E-17844
- n-[(benzyloxy)carbonyl]-d-valin
- Z-D-Valine
- Z-D-Val
- N-CBZ-D-VAL-OH
- Z-D-VALINE extrapure
- Z-D-valine99%
- D-Valine, N-[(phenylmethoxy)carbonyl]-
- (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid
- (R)-2-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid
- (2R)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoic acid
- zlchem 299
- PubChem9717
- n-benzyloxycarbonyl d-valine
- KSC174I1P
- BEN
- Valine, N-carboxy-, N-benzyl ester, D-
- Q-101853
- HY-W013905
- A810980
- ((Benzyloxy)carbonyl)-D-valine
- CANZBRDGRHNSGZ-LLVKDONJSA-N
- MFCD00065703
- AS-12746
- WRJ5TH8NR7
- (2R)-2-[[(Benzyloxy)carbonyl]amino]-3-methylbutanoic acid
- (R)-2-benzyloxycarbonylamino-3-methyl-butyric acid
- N-[(benzyloxy) carbonyl]-D-valine
- N-alpha-BenZyloxycarbonyl-D-valine (CbZ-D-Val-OH)
- SR-01000635893-1
- (R)-2-(benzyloxycarbonylamino)-3-methylbutanoic acid
- N-[(Phenylmethoxy)carbonyl]-D-valine
- C2139
- AKOS015924216
- N-[(benzyloxy)carbonyl]-D-valine
- 1685-33-2
- CS-W014621
- AM82370
- (2R)-2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid, AldrichCPR
- SCHEMBL2978398
- J-300299
- EN300-121305
- CCG-46181
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- MDL: MFCD00065703
- Inchi: 1S/C13H17NO4/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t11-/m1/s1
- InChI Key: CANZBRDGRHNSGZ-LLVKDONJSA-N
- SMILES: O(CC1C=CC=CC=1)C(N[C@@H](C(=O)O)C(C)C)=O
- BRN: 2056616
Computed Properties
- Exact Mass: 251.11581
- Monoisotopic Mass: 251.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.4
- Topological Polar Surface Area: 75.6
Experimental Properties
- Color/Form: White powder
- Density: 1.1820
- Melting Point: 58.0 to 63.0 deg-C
- Boiling Point: 432.6 ºC at 760 mmHg
- Flash Point: 215.4 ºC
- Refractive Index: 4 ° (C=2, AcOH)
- PSA: 75.63
- LogP: 2.41290
- Specific Rotation: +2.8-+4.8 °(c=2, acetic acid)
- Solubility: Insoluble in water.
Cbz-D-Valine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: S22: do not breathe dust. S24/25: prevent skin and eye contact.
- Storage Condition:Store at room temperature
- Safety Term:S22-24/25
Cbz-D-Valine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C2139-5g |
Cbz-D-Valine |
1685-33-2 | 98.0%(T) | 5g |
¥140.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C2139-25g |
Cbz-D-Valine |
1685-33-2 | 98.0%(T) | 25g |
¥490.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C321A-5g |
Cbz-D-Valine |
1685-33-2 | 98% | 5g |
¥42.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C321A-25g |
Cbz-D-Valine |
1685-33-2 | 98% | 25g |
¥143.0 | 2022-05-30 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C116900-25g |
Cbz-D-Valine |
1685-33-2 | 98% | 25g |
¥95.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C116900-5g |
Cbz-D-Valine |
1685-33-2 | 98% | 5g |
¥30.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C116900-100g |
Cbz-D-Valine |
1685-33-2 | 98% | 100g |
¥304.90 | 2023-09-03 | |
| Chemenu | CM250191-500g |
Cbz-D-Valine |
1685-33-2 | 98% | 500g |
$281 | 2021-06-09 | |
| Fluorochem | 045511-1g |
z-d-val-oh |
1685-33-2 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 045511-25g |
z-d-val-oh |
1685-33-2 | 98% | 25g |
£15.00 | 2022-03-01 |
Cbz-D-Valine Related Literature
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Yuxin Wu,Chenrui Lu,Fei Gao,Yuanrui Li,Bonan Shi,Xuediao Cai,Fei Yang,Junqi Zhang,Shengzhong (Frank) Liu J. Mater. Chem. C 2023 11 4393
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2. Stereoselective synthesis of allylic amines by rearrangement of allylic trifluoroacetimidates: stereoselective synthesis of polyoxamic acid and derivatives of other α-amino acidsIan Savage,Eric J. Thomas,Peter D. Wilson J. Chem. Soc. Perkin Trans. 1 1999 3291
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Huanting Luo,Fanlin Tu,Xiaotong Chen,Longjiang Xing,Leliang Cao,Guoxing Ren,Shaomin Ji,Yuanhong Zhong,Liangang Xiao,Wen-Cheng Chen,Qing-Dan Yang,Chen Yang,Yanping Huo J. Mater. Chem. A 2023 11 8791
Additional information on Cbz-D-Valine
Cbz-D-Valine (CAS No. 1685-33-2): An Essential Building Block in Peptide Synthesis and Drug Development
Cbz-D-Valine (CAS No. 1685-33-2) is a crucial amino acid derivative that plays a significant role in the field of peptide synthesis and drug development. This compound, also known as N-Carbobenzyloxy-D-valine, is widely used in the preparation of peptides and proteins due to its unique properties and stability. The carbobenzyloxy (Cbz) protecting group is particularly valuable in solid-phase peptide synthesis (SPPS) and solution-phase synthesis, as it provides excellent protection for the amino group while allowing for controlled deprotection under mild conditions.
The chemical structure of Cbz-D-Valine consists of a D-valine residue with a Cbz group attached to the amino nitrogen. D-valine, an enantiomer of the naturally occurring L-valine, is an essential amino acid that is not typically found in proteins but is used in various synthetic applications. The Cbz protecting group, which is derived from benzyl alcohol, forms a stable carbamate linkage with the amino group, effectively shielding it from unwanted reactions during synthesis.
Recent advancements in the field of medicinal chemistry have highlighted the importance of Cbz-D-Valine in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that Cbz-D-Valine-derived peptides exhibit potent anti-inflammatory properties, making them promising candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The ability to precisely control the deprotection of the Cbz group allows for the synthesis of complex peptides with high purity and yield, which is essential for clinical applications.
In addition to its use in peptide synthesis, Cbz-D-Valine has found applications in the development of prodrugs. Prodrugs are inactive precursors that are converted into active drugs within the body through metabolic processes. The Cbz protecting group can be strategically placed on key functional groups to enhance the stability and bioavailability of prodrugs, thereby improving their therapeutic efficacy. A recent study in the European Journal of Medicinal Chemistry reported the successful synthesis and evaluation of a prodrug based on Cbz-D-Valine, which showed enhanced solubility and reduced toxicity compared to its parent compound.
The versatility of Cbz-D-Valine extends beyond its use as a building block for peptides and prodrugs. It has also been utilized in the development of chiral catalysts and ligands for asymmetric synthesis. Chiral catalysts are essential in pharmaceutical research for producing enantiomerically pure compounds, which are often required for drug efficacy and safety. A study published in Organic Letters described the use of Cbz-D-Valine-derived chiral ligands in palladium-catalyzed asymmetric allylic alkylation reactions, achieving high enantioselectivities and yields.
The safety profile of Cbz-D-Valine is another important consideration for its widespread use in research and development. Unlike some other protecting groups that may release toxic byproducts upon deprotection, the deprotection of Cbz using hydrogenolysis with palladium on carbon is generally considered safe and environmentally friendly. This method has been extensively studied and optimized, ensuring reliable and reproducible results in both laboratory and industrial settings.
In conclusion, Cbz-D-Valine (CAS No. 1685-33-2) is a versatile and essential compound in modern medicinal chemistry and peptide synthesis. Its unique properties, including stability, ease of deprotection, and compatibility with various synthetic strategies, make it an invaluable tool for researchers working on novel therapeutics, prodrugs, and chiral catalysts. As research continues to advance, it is likely that new applications for this compound will be discovered, further solidifying its importance in the field.
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